Ullmann Homocoupling Yield: (2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine vs. Phosphine-Free Baseline
In palladium-catalyzed Ullmann homocoupling of bromobenzene, the (2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine/Pd(OAc)₂ system (2:1 P:Pd ratio, 0.2 mol% Pd) achieved 91% GC yield within 5 h, reaching quantitative conversion (100%) after 24 h at 100 °C in DMF with NEt₃ as base [1]. In stark contrast, the phosphine-free control reaction under otherwise identical conditions yielded 0% biphenyl product, confirming that the ligand is indispensable for catalytic activity [1]. This establishes that the biphenyl phosphine scaffold is not merely enhancing activity but is essential for turnover.
| Evidence Dimension | Ullmann homocoupling yield (bromobenzene → biphenyl) |
|---|---|
| Target Compound Data | 91% yield at 5 h; 100% conversion after 24 h (TON 500) |
| Comparator Or Baseline | Phosphine-free control: 0% yield |
| Quantified Difference | 91 percentage-point yield advantage over phosphine-free condition (5 h); reaction does not proceed without ligand |
| Conditions | Pd(OAc)₂ 0.2 mol%, phosphine:Pd 2:1, NEt₃ (7.5 mmol), DMF (10 mL), 100 °C, 5 h, GC yield |
Why This Matters
This demonstrates that the ligand is not merely an optional additive but a prerequisite for catalytic turnover, directly justifying its procurement for Ullmann coupling applications where phosphine-free or PPh₃-based systems fail.
- [1] Nadri, S.; Azadi, E.; Ataei, A.; Joshaghani, M.; Rafiee, E. Investigation of the catalytic activity of a Pd/biphenyl-based phosphine system in the Ullmann homocoupling of aryl bromides. J. Organomet. Chem. 2011, 696 (17), 2966–2970. View Source
